molecular formula C14H13NO2 B6413629 4-(2,3-Dimethylphenyl)nicotinic acid, 95% CAS No. 1261917-47-8

4-(2,3-Dimethylphenyl)nicotinic acid, 95%

Cat. No. B6413629
CAS RN: 1261917-47-8
M. Wt: 227.26 g/mol
InChI Key: KMWZFWLKYHFDLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-Dimethylphenyl)nicotinic acid, also known as 4-DMPA, is an organic compound belonging to the class of compounds known as nicotinic acid derivatives. It is a white, crystalline solid with a melting point of 149-151°C and a molecular weight of 196.2 g/mol. 4-DMPA has a wide variety of applications in scientific research and has been studied for its biochemical and physiological effects.

Scientific Research Applications

4-(2,3-Dimethylphenyl)nicotinic acid, 95% has a wide variety of applications in scientific research. It is commonly used as a reagent in organic synthesis, as a fluorescent probe for the detection of proteins and other biomolecules, and as an inhibitor of enzymes such as cyclooxygenase and lipoxygenase. In addition, 4-(2,3-Dimethylphenyl)nicotinic acid, 95% has been studied for its potential use in the treatment of various diseases including cancer, diabetes, and Alzheimer’s disease.

Mechanism of Action

The exact mechanism of action of 4-(2,3-Dimethylphenyl)nicotinic acid, 95% is not fully understood. However, it is believed that 4-(2,3-Dimethylphenyl)nicotinic acid, 95% binds to and inhibits the activity of enzymes involved in the synthesis of prostaglandins and other inflammatory mediators. In addition, 4-(2,3-Dimethylphenyl)nicotinic acid, 95% may also bind to and inhibit the activity of enzymes involved in the synthesis of nitric oxide, a molecule involved in the regulation of blood pressure.
Biochemical and Physiological Effects
4-(2,3-Dimethylphenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 4-(2,3-Dimethylphenyl)nicotinic acid, 95% can inhibit the activity of cyclooxygenase and lipoxygenase enzymes, leading to decreased production of prostaglandins and other inflammatory mediators. In addition, 4-(2,3-Dimethylphenyl)nicotinic acid, 95% has been shown to inhibit the activity of nitric oxide synthase, leading to decreased production of nitric oxide.

Advantages and Limitations for Lab Experiments

4-(2,3-Dimethylphenyl)nicotinic acid, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable under a wide range of conditions. In addition, 4-(2,3-Dimethylphenyl)nicotinic acid, 95% is non-toxic and has a low potential for causing adverse effects. However, 4-(2,3-Dimethylphenyl)nicotinic acid, 95% is not suitable for use in long-term experiments due to its instability in the presence of light and oxygen.

Future Directions

There are several potential future directions for research involving 4-(2,3-Dimethylphenyl)nicotinic acid, 95%. These include further exploration of its potential therapeutic applications, investigation of its mechanism of action, and exploration of its potential use as a fluorescent probe for the detection of proteins and other biomolecules. In addition, further research is needed to determine the optimal conditions for the synthesis of 4-(2,3-Dimethylphenyl)nicotinic acid, 95%.

Synthesis Methods

4-(2,3-Dimethylphenyl)nicotinic acid, 95% can be synthesized by a two-step process. The first step involves the reaction of 2,3-dimethylphenol and acetic anhydride to form 2,3-dimethylphenyl acetate. This reaction is typically carried out in the presence of a catalyst such as p-toluenesulfonic acid. The second step involves the reaction of 2,3-dimethylphenyl acetate with sodium nitrite in the presence of acetic acid to form 4-(2,3-Dimethylphenyl)nicotinic acid, 95%. This reaction is typically carried out in an aqueous solution at a temperature of 60-80°C.

properties

IUPAC Name

4-(2,3-dimethylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-9-4-3-5-11(10(9)2)12-6-7-15-8-13(12)14(16)17/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWZFWLKYHFDLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=C(C=NC=C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50692439
Record name 4-(2,3-Dimethylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-Dimethylphenyl)nicotinic acid

CAS RN

1261917-47-8
Record name 4-(2,3-Dimethylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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